2,2-Dimethyl-4-oxochroman-7-carbonitrile
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Overview
Description
2,2-Dimethyl-4-oxochroman-7-carbonitrile is a chemical compound with the molecular formula C12H11NO2. It is known for its unique structure, which includes a chroman ring system with a nitrile group at the 7th position and two methyl groups at the 2nd position. This compound is used in various research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxochroman-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable nitrile source in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxochroman-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted chroman derivatives
Scientific Research Applications
2,2-Dimethyl-4-oxochroman-7-carbonitrile is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxochroman-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The chroman ring system may also contribute to its biological effects by stabilizing the compound and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-oxo-3H-chromene-7-carbonitrile
- 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-carbonitrile
Uniqueness
2,2-Dimethyl-4-oxochroman-7-carbonitrile is unique due to its specific substitution pattern and the presence of both nitrile and chroman functionalities. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-3H-chromene-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-12(2)6-10(14)9-4-3-8(7-13)5-11(9)15-12/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRFBUBCMVKJFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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